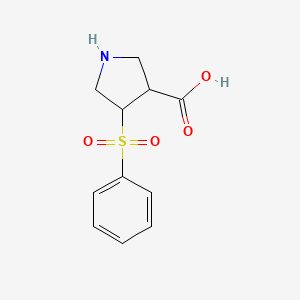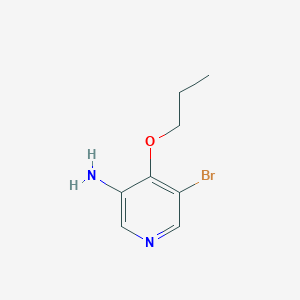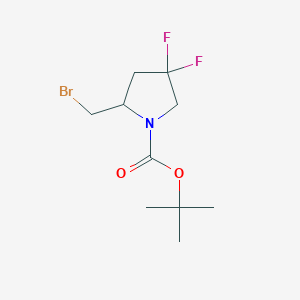
tert-Butyl 2-(bromomethyl)-4,4-difluoropyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-(bromomethyl)-4,4-difluoropyrrolidine-1-carboxylate: is an organic compound that features a pyrrolidine ring substituted with bromomethyl and difluoromethyl groups, and a tert-butyl ester group. This compound is of interest in organic synthesis due to its unique structure and reactivity, making it a valuable intermediate in the preparation of various chemical entities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(bromomethyl)-4,4-difluoropyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Bromomethyl Group: The bromomethyl group can be introduced via bromination reactions using reagents such as N-bromosuccinimide (NBS) under specific conditions.
Introduction of Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating agents.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions with various nucleophiles to form new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or amines can be used under mild to moderate conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions can be applied for ester hydrolysis.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted pyrrolidine derivatives can be obtained.
Oxidation Products: Oxidized derivatives with higher oxidation states.
Reduction Products: Reduced derivatives with lower oxidation states.
Hydrolysis Products: The corresponding carboxylic acid and tert-butyl alcohol.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Reagent in Chemical Reactions: Employed in various organic transformations due to its reactive functional groups.
Biology and Medicine:
Drug Development: Potential intermediate in the synthesis of pharmaceutical compounds.
Biochemical Studies: Used in the study of enzyme mechanisms and biochemical pathways.
Industry:
Material Science: Utilized in the preparation of advanced materials with specific properties.
Agrochemicals: Intermediate in the synthesis of pesticides and herbicides.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(bromomethyl)-4,4-difluoropyrrolidine-1-carboxylate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is particularly reactive towards nucleophiles, facilitating substitution reactions. The difluoromethyl group can influence the electronic properties of the molecule, affecting its reactivity and interactions with other molecules. The ester group can undergo hydrolysis, releasing the carboxylic acid which can participate in further reactions.
Comparison with Similar Compounds
tert-Butyl bromoacetate: Similar in having a tert-butyl ester and bromomethyl group but lacks the pyrrolidine ring and difluoromethyl groups.
tert-Butyl 2-bromo-2-methylpropanoate: Similar in having a tert-butyl ester and bromomethyl group but differs in the overall structure and lack of difluoromethyl groups.
tert-Butyl 2-(bromomethyl)propanoate: Similar in having a tert-butyl ester and bromomethyl group but lacks the pyrrolidine ring and difluoromethyl groups.
Uniqueness: The presence of both bromomethyl and difluoromethyl groups on the pyrrolidine ring makes tert-Butyl 2-(bromomethyl)-4,4-difluoropyrrolidine-1-carboxylate unique
Properties
IUPAC Name |
tert-butyl 2-(bromomethyl)-4,4-difluoropyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BrF2NO2/c1-9(2,3)16-8(15)14-6-10(12,13)4-7(14)5-11/h7H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXTHOEXKBYNHLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1CBr)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BrF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-tert-butyl-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid](/img/structure/B13066046.png)
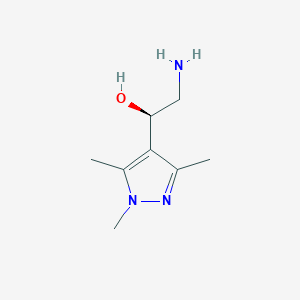
![(Z)-ethyl2-((6aR,8R,9aS)-8-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,2,4,4-tetraisopropyl-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-9(6aH,8H,9aH)-ylidene)acetate](/img/structure/B13066055.png)
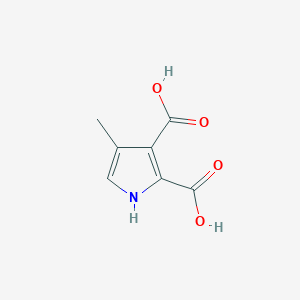
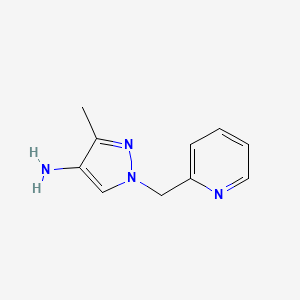

![Cis-Tert-Butyl3,3A,4,5-Tetrahydro-1H-Pyrrolo[3,4-C]Isoquinoline-2(9Bh)-Carboxylate](/img/structure/B13066078.png)
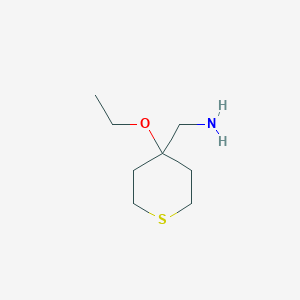
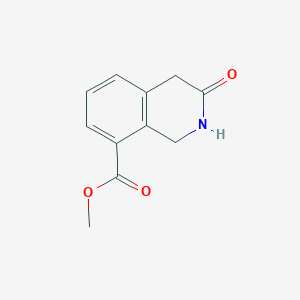
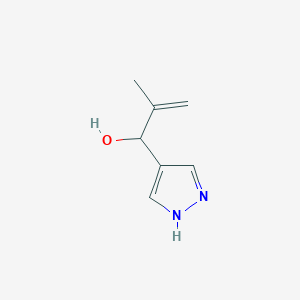
![3-Quinolinecarbonitrile, 1,4-dihydro-6-methoxy-7-[3-(4-morpholinyl)propoxy]-4-oxo-](/img/structure/B13066111.png)
